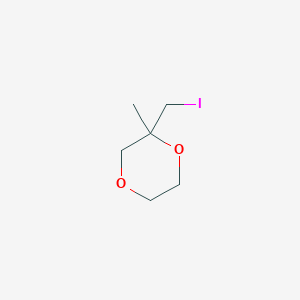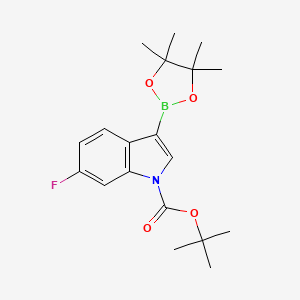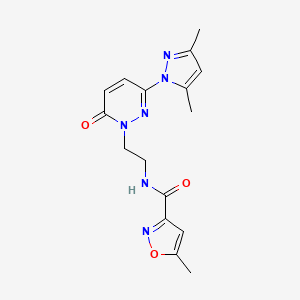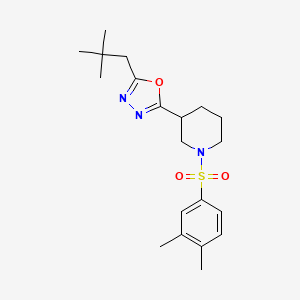
2-(Iodomethyl)-2-methyl-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Iodomethyl)-2-methyl-1,4-dioxane” is a chemical compound with the CAS Number: 1620382-93-5 . It has a molecular weight of 242.06 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(Iodomethyl)-2-methyl-1,4-dioxane” is 1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Iodomethyl)-2-methyl-1,4-dioxane” is a liquid . It is stored at a temperature of -10 .Applications De Recherche Scientifique
Degradation of 1,4-Dioxane in Water : Research has focused on the degradation of 1,4-dioxane due to its toxic and hazardous nature. Techniques like TiO2 based photocatalytic and H2O2/UV processes have been explored for 1,4-dioxane removal from water. These studies have optimized the degradation process, finding that certain photocatalysts and H2O2 concentrations are more efficient in breaking down 1,4-dioxane, highlighting the potential for effective water purification methods (Coleman et al., 2007).
Synthesis of Homo-N-Nucleosides : The enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog has been achieved. This demonstrates the compound's utility in creating structurally unique nucleoside analogs, which are crucial in the development of therapeutic agents. Such advancements in synthetic chemistry could lead to new drug discoveries and insights into nucleoside functions (Yu & Carlsen, 2008).
Regioselective Synthesis : Studies have also delved into the regioselective synthesis of structures like 1,7-dioxaspiro[4.4]nonanes using a trimethylenemethane dianion synthon. This highlights the compound's potential in facilitating the synthesis of complex molecular structures, which are present in a wide series of natural products. Such synthetic strategies could be pivotal in the production of new materials or biologically active molecules (Alonso et al., 2005).
Bioremediation and Environmental Management : Research into the bioremediation of 1,4-dioxane has identified the degradation intermediates and proposed pathways for its biodegradation, emphasizing the role of monooxygenase-expressing bacteria. These findings are critical for developing strategies to address contamination of water sources by 1,4-dioxane, offering insights into microbial processes that can be harnessed for environmental management (Mahendra et al., 2007).
Advanced Oxidation Processes for Degradation : The kinetics of 1,4-dioxane degradation using advanced oxidation processes have been studied, showing that certain processes like sunlight combined with Fe(II) and H2O2 can significantly accelerate degradation. This research contributes to the understanding of effective treatments for 1,4-dioxane, which can be applied to contaminated groundwater and industrial effluents, enhancing the methods available for environmental cleanup (Chitra et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(iodomethyl)-2-methyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHUPMRAVHHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2717945.png)
![3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2717946.png)

![N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2717950.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)





